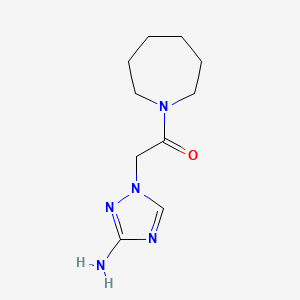

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c11-10-12-8-15(13-10)7-9(16)14-5-3-1-2-4-6-14/h8H,1-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBGQBISBLXNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one, with the CAS number 1183925-21-4, is a compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including effects on motor activity and interactions with neurotransmitter systems. The following sections will explore its chemical properties, biological activities, and relevant case studies.

The chemical formula for this compound is C10H17N5O, with a molecular weight of 223.28 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H17N5O |

| Molecular Weight | 223.28 g/mol |

| MDL No. | MFCD12766706 |

| PubChem CID | 47003304 |

| IUPAC Name | 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethanone |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Neuropharmacological Effects

Research indicates that derivatives of 3-amino-1,2,4-triazole can influence motor activity in animal models. A study involving male Long-Evans rats demonstrated that pretreatment with 3-amino-1,2,4-triazole affected the motor depression caused by ethanol. Specifically, the compound appeared to attenuate the effects of higher doses of ethanol on motor activity without altering blood ethanol levels significantly .

The interaction between ethanol and 3-amino-1,2,4-triazole suggests a central nervous system mechanism where the inhibition of catalase by the triazole derivative may play a role in mediating ethanol's effects. This could imply that compounds like 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one might have broader implications in understanding alcohol-related neuropharmacology.

Toxicological Profile

The compound has been noted to exhibit toxicity towards aquatic life and is suspected to affect fertility or fetal development in humans . Such findings highlight the importance of assessing environmental and health impacts when considering therapeutic applications.

Case Studies and Research Findings

Several studies have explored various aspects of triazole compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one:

Case Study: Ethanol Interaction

A study published in PubMed examined how pre-treatment with 3-amino-1,2,4-triazole influenced motor activity in rats exposed to ethanol. The results indicated a significant reduction in motor depression at higher ethanol doses when animals were pre-treated with the triazole derivative .

Research on Synthesis and Derivatives

Another research article discussed the synthesis pathways for related triazole compounds and their potential applications in pharmaceuticals. The study highlighted how variations in chemical structure could lead to differences in biological activity and therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The presence of the azepane ring in 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one may enhance its efficacy against various pathogens. A study demonstrated that derivatives of triazoles show activity against fungi and bacteria, suggesting this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that the specific structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one may interfere with cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Neuroprotective Effects

Recent research has suggested that triazole derivatives can exhibit neuroprotective effects. The potential of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one to modulate neuroinflammatory pathways could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Fungicides

The triazole moiety is well-known in agricultural chemistry for its use as fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that similar triazole compounds effectively control fungal pathogens in crops .

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. By modulating plant hormone levels, 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one may enhance growth and yield in various crops .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the antimicrobial properties of triazole derivatives | Showed significant inhibition against multiple bacterial strains |

| Triazoles in Cancer Therapy | Investigated anticancer effects of triazole compounds | Induced apoptosis in cancer cells; potential for drug development |

| Neuroprotective Properties | Explored neuroprotective effects of triazole derivatives | Reduced neuroinflammation and improved cognitive function in models |

Comparison with Similar Compounds

Variations in Cyclic Amine Substituents

Notes:

- The azepane (7-membered) ring increases molecular weight and lipophilicity compared to piperidine (6-membered) and pyrrolidine (5-membered) analogs.

- *Discrepancy in piperidine derivative’s molecular weight (calculated as 195.22 vs.

Variations in Triazole Substituents

Notes:

- Phenoxy or aryl substituents (e.g., ) increase steric bulk and may reduce solubility.

Functional Group Comparisons: Oxime Ethers vs. Amino Triazoles

Notes:

- Oxime ether derivatives () exhibit potent antifungal activity, likely due to CYP51 enzyme inhibition via triazole coordination to heme iron.

- The amino group may offer alternative binding modes compared to oxime ethers.

Q & A

Q. What are the optimal synthetic routes for 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one, considering efficiency and sustainability?

- Methodological Answer : The synthesis of triazole-containing compounds often employs strategies such as one-pot reactions or continuous-flow systems . For example:

- One-pot synthesis : Using NaOH as a base in a single reaction vessel can yield triazole derivatives in good yields (e.g., 65–80%) by minimizing intermediate isolation steps .

- Continuous-flow synthesis : This method enhances sustainability by reducing solvent waste and improving reaction control. A similar triazole derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, was synthesized with >90% yield under continuous-flow conditions, suggesting applicability to analogous compounds .

Table 1 : Comparison of Synthetic Approaches

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| One-pot (NaOH) | 65–80% | Simplified workflow, cost-effective | Requires purification |

| Continuous-flow | >90% | High efficiency, reduced waste | Specialized equipment |

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and hydrogen-bonding patterns (e.g., as demonstrated for 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) .

- DFT calculations : Use density functional theory (DFT) at the 6-311G+(d,p) level to validate geometric parameters and electronic properties .

- Spectroscopic techniques : Pair NMR, IR, and mass spectrometry with computational predictions to cross-verify functional groups and molecular weight .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard classification : Similar azepane- and triazole-containing compounds exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Protective measures : Use gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water and seek medical attention .

- First-aid protocols : Immediate decontamination and consultation with a physician are critical, as highlighted in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT analysis : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvation effects on reactivity .

- Validation : Compare computed IR/NMR spectra with experimental data to ensure accuracy (e.g., as done for benzotriazole derivatives) .

Q. What strategies resolve contradictions in bioactivity data between this compound and structural analogs?

- Methodological Answer :

- Structural-activity comparison : Tabulate substituent effects (e.g., azepane vs. cyclohexane rings) on bioactivity using analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate .

Table 2 : Bioactivity Comparison of Analogous Compounds

| Compound | Key Substituent | Reported Activity |

|---|---|---|

| Target compound | Azepane, 3-amino group | Under investigation |

| Ethyl 4-amino benzoate | Simple amine | Basic antimicrobial |

| 5-(4-carboxyphenyl)-tetrazole | Tetrazole ring | Anticonvulsant |

- Experimental replication : Standardize assay conditions (e.g., pH, solvent) to isolate structural influences on activity .

Q. How do solvatochromic effects influence the spectroscopic analysis of this compound?

- Methodological Answer :

- Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO, hexane) to correlate spectral shifts with solvent dielectric constant .

- Theoretical modeling : Use time-dependent DFT (TD-DFT) to simulate solvent-induced spectral changes, as applied to 3-((1H-benzotriazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione .

Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- IUPAC guidelines : Report thermophysical properties (e.g., melting point, solubility) with measurement uncertainties .

- Data transparency : Include raw spectral data (NMR shifts, IR peaks) and computational input files in supplementary materials .

- Cross-validation : Replicate key results (e.g., synthetic yields) across multiple batches or labs to confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.